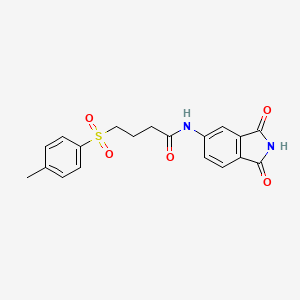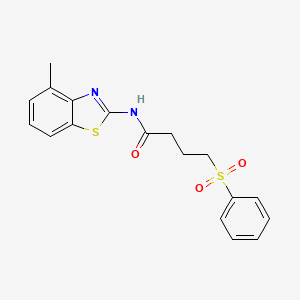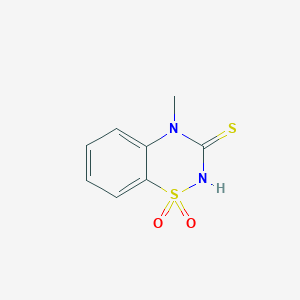
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamide, also known as N-methyl-D-aspartic acid (NMDA) receptor antagonist, is a synthetic compound used in scientific research. It is a glutamate receptor antagonist that blocks the NMDA receptor, a type of ionotropic glutamate receptor, which is involved in a variety of physiological processes including learning, memory, and synaptic plasticity. NMDA receptor antagonists have been studied for their potential application in the treatment of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression.
作用機序
NMDA receptor antagonists act by blocking the NMDA receptor, which is a type of ionotropic glutamate receptor. The NMDA receptor is involved in a variety of physiological processes, including learning, memory, and synaptic plasticity. By blocking the NMDA receptor, NMDA receptor antagonists prevent the influx of calcium ions into the cell, which in turn prevents the activation of the NMDA receptor.
Biochemical and Physiological Effects
NMDA receptor antagonists have been studied for their potential application in the treatment of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression. In addition, NMDA receptor antagonists have been studied for their potential use in the treatment of chronic pain, anxiety, and addiction. NMDA receptor antagonists have also been studied for their potential use in the treatment of stroke and traumatic brain injury.
実験室実験の利点と制限
NMDA receptor antagonists have several advantages for laboratory experiments. They are relatively easy to synthesize and have a wide range of applications. In addition, NMDA receptor antagonists have a high degree of specificity, meaning that they can be used to target specific receptors in the brain. However, NMDA receptor antagonists can also have some disadvantages in laboratory experiments, including the potential for side effects, such as sedation and dizziness.
将来の方向性
The potential applications of NMDA receptor antagonists are still being explored. Future research could focus on the development of more specific and selective NMDA receptor antagonists, as well as the potential use of NMDA receptor antagonists in combination with other drugs to treat neurological and psychiatric disorders. In addition, future research could focus on the potential use of NMDA receptor antagonists in the treatment of chronic pain, anxiety, and addiction. Finally, future research could focus on the potential use of NMDA receptor antagonists in the treatment of stroke and traumatic brain injury.
合成法
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamidespartic acid is synthesized through a multi-step process. The first step involves the preparation of the starting material, 4-methylbenzenesulfonyl chloride, which is then reacted with N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamidespartic acid (NMDA) in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is then quenched with dilute hydrochloric acid and the product is isolated by filtration.
科学的研究の応用
NMDA receptor antagonists have been studied for their potential application in the treatment of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression. In addition, NMDA receptor antagonists have been studied for their potential use in the treatment of chronic pain, anxiety, and addiction. NMDA receptor antagonists have also been studied for their potential use in the treatment of stroke and traumatic brain injury.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-12-4-7-14(8-5-12)27(25,26)10-2-3-17(22)20-13-6-9-15-16(11-13)19(24)21-18(15)23/h4-9,11H,2-3,10H2,1H3,(H,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTYEIVUYCIXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-4-tosylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6492604.png)
![1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B6492613.png)
![1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride](/img/structure/B6492614.png)
![N-(5-chloro-2-methoxyphenyl)-2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6492615.png)
![N-(butan-2-yl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B6492622.png)

![4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B6492637.png)
![N-{4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B6492648.png)
![2-{4-[3-(benzenesulfonyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetic acid](/img/structure/B6492658.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B6492683.png)
![2-(4-methanesulfonylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492688.png)
![2-(4-methanesulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492690.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6492699.png)